molecular formula C13H11BrO3 B11835199 1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- CAS No. 52749-67-4

1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-

Cat. No.: B11835199
CAS No.: 52749-67-4
M. Wt: 295.13 g/mol
InChI Key: SRHMYUNWMQSTCS-UHFFFAOYSA-N
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Description

1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is a chemical compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, featuring bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE typically involves the bromination of 3,4-dihydroxynaphthalene followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst such as aluminum chloride (AlCl3) for the acylation step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)propan-1-ol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydronaphthalen-1(2H)-one
  • 6-Bromo-3,4-dihydro-2(1H)-naphthalenone
  • 4-Bromo-7-hydroxy-1-indanone

Uniqueness

1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is unique due to the presence of both bromine and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

CAS No.

52749-67-4

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C13H11BrO3/c1-2-11(15)10-6-7-5-8(14)3-4-9(7)12(16)13(10)17/h3-6,16-17H,2H2,1H3

InChI Key

SRHMYUNWMQSTCS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O

Origin of Product

United States

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